
N-(3,4-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPA is a member of the oxadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. DPA has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to the accumulation of unfolded proteins, which triggers the unfolded protein response (UPR). The UPR is a cellular stress response that leads to the activation of apoptosis.
Biochemical and Physiological Effects
DPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DPA has been shown to have anti-inflammatory and anti-oxidant properties. DPA has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using DPA in lab experiments is its relatively low toxicity. DPA has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage is its specificity for cancer cells. DPA has been shown to selectively target cancer cells, which reduces the risk of off-target effects. However, one limitation of using DPA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on DPA. One area of research is the development of new synthesis methods for DPA that can improve the yield and purity of the final product. Another area of research is the investigation of the mechanism of action of DPA, which could lead to the development of more effective anti-cancer drugs. Additionally, there is potential for the development of DPA derivatives that have improved solubility and bioavailability. Finally, further research is needed to determine the safety and efficacy of DPA in human clinical trials.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, or DPA, is a chemical compound that has shown potential applications in scientific research, particularly in the field of cancer research. DPA has been shown to inhibit the growth of cancer cells, induce apoptosis, and have a variety of biochemical and physiological effects. While there are limitations to using DPA in lab experiments, further research is needed to explore its potential applications and develop new derivatives.
合成法
The synthesis of DPA involves the condensation of 3,4-dimethylphenylamine with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of acetic anhydride and triethylamine. The reaction takes place under reflux conditions, and the final product is obtained after purification by column chromatography. The yield of the reaction is typically around 50%.
科学的研究の応用
DPA has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DPA can inhibit the growth of cancer cells in vitro and in vivo. DPA has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-18-22-20(26-23-18)15-6-9-17(10-7-15)25-12-19(24)21-16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOTGXPGNVXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

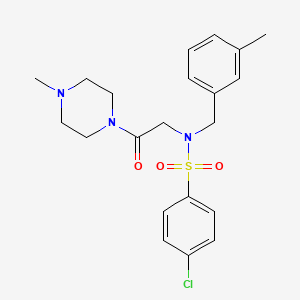
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-(propan-2-yl)acetamide](/img/structure/B7688915.png)
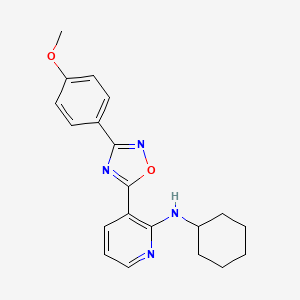
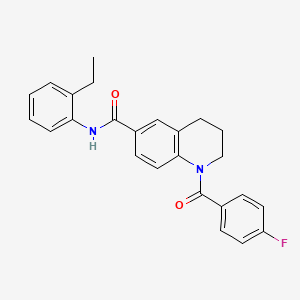
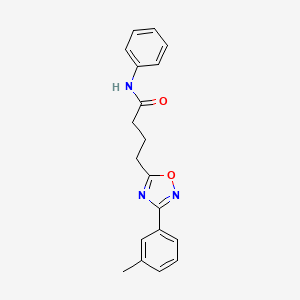
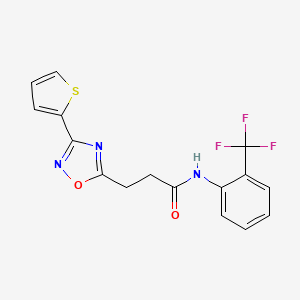


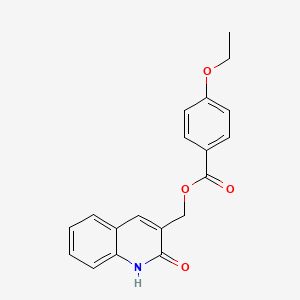

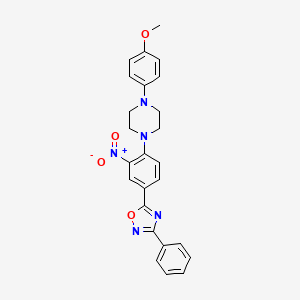
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)

![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)